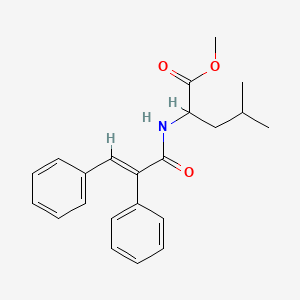

methyl N-(2,3-diphenylacryloyl)leucinate

説明

Methyl N-(2,3-diphenylacryloyl)leucinate is a leucine-derived ester featuring a 2,3-diphenylacryloyl group attached to the amino nitrogen. While direct studies on this compound are scarce, its structural analogs suggest applications in agrochemicals or materials science. Synthesis likely involves acylation of methyl leucinate via Schotten–Baumann-type reactions, similar to the preparation of N-dodecanoyl leucinate for carbon nanotube dispersion .

特性

IUPAC Name |

methyl 2-[[(E)-2,3-diphenylprop-2-enoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-16(2)14-20(22(25)26-3)23-21(24)19(18-12-8-5-9-13-18)15-17-10-6-4-7-11-17/h4-13,15-16,20H,14H2,1-3H3,(H,23,24)/b19-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPOLWPSUXQIKM-XDJHFCHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)OC)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Agrochemical Analogs (Pesticides)

Compounds like benalaxyl and metalaxyl (Table 1) share structural motifs with the target molecule but use DL-alanine instead of leucine. Key differences include:

Table 1: Structural and Functional Comparison with Pesticidal Analogs

| Compound | Amino Acid | Acyl Group | Phenyl Substituents | Application |

|---|---|---|---|---|

| Methyl N-(2,3-diphenylacryloyl)leucinate | Leucine | 2,3-Diphenylacryloyl | None | Not reported |

| Benalaxyl | DL-Alanine | Phenylacetyl | 2,6-Dimethyl | Fungicide |

| Metalaxyl | DL-Alanine | Methoxyacetyl | 2,6-Dimethyl | Fungicide |

Nanomaterial Dispersants

N-Dodecanoyl leucinate () shares the leucine backbone but substitutes a dodecanoyl group. Key contrasts:

- Hydrophobicity: The long alkyl chain in N-dodecanoyl leucinate aids in dispersing carbon nanotubes via van der Waals interactions, whereas the aromatic diphenylacryloyl group in the target compound may enable π-π interactions with conjugated systems.

- Charge transfer: N-Dodecanoyl leucinate donates charge to single-walled carbon nanotubes (SWNTs), facilitating selective dispersion. The diphenylacryloyl group’s electron-withdrawing properties might reverse this trend, favoring interactions with electron-rich materials .

Pharmacopeial Leucine Derivatives

Complex peptides like (S)-[(S,E)-Henicos-7-en-10-yl]N-formyl-l-leucinate () and cyclic peptides () highlight structural diversity:

- Molecular complexity: Pharmacopeial compounds often incorporate multiple amino acids and cyclic frameworks, contrasting with the simplicity of methyl N-(2,3-diphenylacryloyl)leucinate.

- Function : These derivatives are used in pharmaceuticals (e.g., antimicrobial agents), whereas the target compound’s structure aligns more with agrochemicals .

Research Findings and Hypotheses

- Pesticidal activity : Alanine-based analogs exhibit fungicidal action via inhibition of RNA polymerase. Leucine’s bulkier side chain in the target compound may reduce membrane permeability or alter target binding, necessitating empirical validation .

- Material science applications: The diphenylacryloyl group’s aromaticity could enhance compatibility with carbon-based nanomaterials, though charge transfer dynamics may differ from N-dodecanoyl leucinate .

- Synthetic challenges : Introducing the 2,3-diphenylacryloyl group may require optimized acylation conditions to avoid steric hindrance from leucine’s isobutyl side chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。